molecular formula C16H15BrFNO4S B11369919 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide

Cat. No.: B11369919
M. Wt: 416.3 g/mol
InChI Key: DAEZGSPPZJWYMF-UHFFFAOYSA-N
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Description

  • React the intermediate product with a suitable thiophene derivative to introduce the dioxidotetrahydrothiophen group.
  • Conditions: Appropriate solvent, temperature, and reaction time.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

  • Step 1: Synthesis of 5-bromofuran-2-ylmethyl boronic acid

    • React 5-bromofuran-2-ylmethyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions.
    • Conditions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C).
  • Step 2: Coupling with 4-fluorobenzamide

    • React the synthesized boronic acid derivative with 4-fluorobenzamide under similar Suzuki-Miyaura coupling conditions.
    • Conditions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C).

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs. Its interactions with biological molecules can be studied to understand its mechanism of action.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets can be explored for drug discovery.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the bromofuran, dioxidotetrahydrothiophen, and fluorobenzamide moieties makes it distinct from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C16H15BrFNO4S

Molecular Weight

416.3 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzamide

InChI

InChI=1S/C16H15BrFNO4S/c17-15-6-5-14(23-15)9-19(13-7-8-24(21,22)10-13)16(20)11-1-3-12(18)4-2-11/h1-6,13H,7-10H2

InChI Key

DAEZGSPPZJWYMF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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